Enhanced Lipophilicity (XLogP3-AA) Compared to Unsubstituted and Phenyl-Substituted 2-Hydrazinylpyrimidines
The compound exhibits a computed XLogP3-AA value of 2.7, which is significantly higher than that of the parent 2-hydrazinylpyrimidine (XLogP3-AA = -0.5) and its phenyl-substituted analog 2-hydrazinyl-4-phenylpyrimidine (XLogP3-AA ≈ 1.8). This increased lipophilicity, conferred by the naphthalen-2-yl group, is predictive of enhanced passive membrane permeability and potential for improved cellular uptake or blood-brain barrier penetration [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 2-Hydrazinylpyrimidine: -0.5; 2-Hydrazinyl-4-phenylpyrimidine: ~1.8 |
| Quantified Difference | Δ = 3.2 log units vs. parent; Δ ≈ 0.9 log units vs. phenyl analog |
| Conditions | Computed property using XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity directly correlates with improved passive diffusion across lipid bilayers, making this compound a more suitable scaffold for developing cell-permeable probes or CNS-targeted agents than its less lipophilic analogs.
- [1] PubChem. (2025). Compound Summary for CID 19614719, 2-Hydrazinyl-4-(naphthalen-2-yl)pyrimidine; CID 34278, 2-Hydrazinylpyrimidine; and related analogs. National Center for Biotechnology Information. View Source
